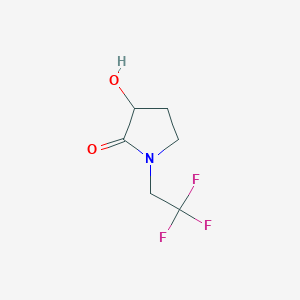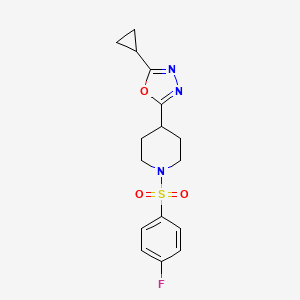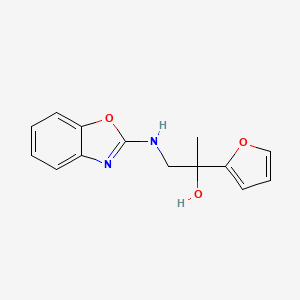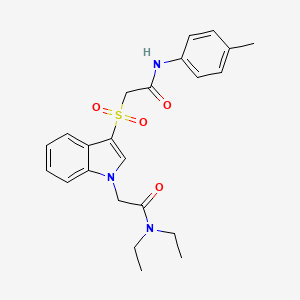![molecular formula C15H10ClNO2 B2405283 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 337920-20-4](/img/structure/B2405283.png)
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a chemical compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a chlorophenyl group attached to a benzisoxazole ring, which is further connected to an ethanone moiety. Benzisoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-aminophenol.
Formation of Benzisoxazole Ring: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride then reacts with 2-aminophenol to form the benzisoxazole ring.
Introduction of Ethanone Group: The benzisoxazole intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: It has been investigated for its potential use in the treatment of neurological disorders due to its ability to modulate neurotransmitter receptors.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can be compared with other benzisoxazole derivatives, such as:
1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone: Similar structure but with a methyl group instead of a chlorine atom, leading to different biological activities.
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone: Contains a fluorine atom, which can influence its pharmacokinetic properties and potency.
1-[3-(4-Bromophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone: The presence of a bromine atom can affect the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9(18)11-4-7-14-13(8-11)15(19-17-14)10-2-5-12(16)6-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNWZMWERMSHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)
![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)





![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)
